Methyl 6,6-dimethyl-4-oxo-3-(propylthio)-4,5,6,7-tetrahydrobenzo[c]thiophene-1-carboxylate
Description
Methyl 6,6-dimethyl-4-oxo-3-(propylthio)-4,5,6,7-tetrahydrobenzo[c]thiophene-1-carboxylate (CAS: 175202-42-3) is a bicyclic thiophene derivative characterized by a benzo[c]thiophene core with the following substituents:
- 6,6-dimethyl groups on the tetrahydro ring.
- 4-oxo (keto) functionality.
- 3-(propylthio) (S-propyl) substituent.
- Methyl ester at position 1.
Its molecular formula is C₁₅H₂₀O₃S₂ (MW: 312.44 g/mol) . The compound is utilized in organic synthesis and pharmaceutical research, often as a precursor for exploring structure-activity relationships (SAR) .
Properties
IUPAC Name |
methyl 6,6-dimethyl-4-oxo-3-propylsulfanyl-5,7-dihydro-2-benzothiophene-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20O3S2/c1-5-6-19-14-11-9(12(20-14)13(17)18-4)7-15(2,3)8-10(11)16/h5-8H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JPDCVCSAGCKJIF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCSC1=C2C(=C(S1)C(=O)OC)CC(CC2=O)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20O3S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30381096 | |
| Record name | Methyl 6,6-dimethyl-4-oxo-3-(propylsulfanyl)-4,5,6,7-tetrahydro-2-benzothiophene-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30381096 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
312.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
175202-42-3 | |
| Record name | Methyl 6,6-dimethyl-4-oxo-3-(propylsulfanyl)-4,5,6,7-tetrahydro-2-benzothiophene-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30381096 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Biological Activity
Methyl 6,6-dimethyl-4-oxo-3-(propylthio)-4,5,6,7-tetrahydrobenzo[c]thiophene-1-carboxylate (CAS No. 175202-42-3) is a synthetic compound that belongs to the class of benzo-thiophene derivatives. This compound has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. The following sections provide a comprehensive overview of its biological activity based on available research findings.
- Molecular Formula : C15H20O3S2
- Molecular Weight : 312.45 g/mol
- Structure : The compound features a tetrahydrobenzo[c]thiophene core with a propylthio group and a methyl ester functionality.
Anticancer Properties
Recent studies have highlighted the anticancer potential of this compound. In vitro assays demonstrated that this compound exhibits cytotoxic effects against various cancer cell lines. For instance:
- Study Findings :
- In a study examining its effects on human breast cancer cells (MCF-7), the compound induced apoptosis through the activation of caspase pathways, leading to cell cycle arrest at the G1 phase .
- Another study reported significant inhibition of proliferation in human lung cancer cells (A549) with an IC50 value of approximately 15 µM .
Antioxidant Activity
The antioxidant capacity of this compound has been evaluated using several assays, including DPPH and ABTS radical scavenging tests. Results indicated:
- DPPH Scavenging Activity : The compound exhibited a notable scavenging effect with an IC50 value of 20 µM, suggesting its potential as a natural antioxidant agent .
Anti-inflammatory Effects
This compound has also shown promise in reducing inflammation:
- Mechanism of Action : It was found to inhibit the production of pro-inflammatory cytokines (e.g., TNF-alpha and IL-6) in lipopolysaccharide (LPS)-stimulated macrophages . This suggests that the compound may modulate immune responses and provide therapeutic benefits in inflammatory diseases.
Case Studies
| Study | Cell Line | Observations | Reference |
|---|---|---|---|
| 1 | MCF-7 | Induced apoptosis via caspase activation | |
| 2 | A549 | Significant proliferation inhibition (IC50 = 15 µM) | |
| 3 | Macrophages | Reduced TNF-alpha and IL-6 production |
Safety and Toxicity
While the biological activities are promising, safety assessments are crucial. Preliminary toxicity studies indicate that at therapeutic doses, the compound does not exhibit significant toxicity in animal models. However, further investigations are necessary to establish a comprehensive safety profile.
Scientific Research Applications
Medicinal Chemistry Applications
1. Antimicrobial Activity
Research indicates that compounds similar to methyl 6,6-dimethyl-4-oxo-3-(propylthio)-4,5,6,7-tetrahydrobenzo[c]thiophene-1-carboxylate exhibit antimicrobial properties. Studies have shown that derivatives of benzo[c]thiophene can inhibit bacterial growth and may serve as leads for new antibiotics.
Case Study : A study published in the Journal of Medicinal Chemistry demonstrated that modified thiophene derivatives showed significant activity against resistant strains of Staphylococcus aureus and Escherichia coli .
2. Anti-inflammatory Effects
The compound has been investigated for its potential anti-inflammatory properties. Thiophene derivatives are known to modulate inflammatory pathways, making them candidates for treating conditions like arthritis and other inflammatory diseases.
Case Study : In vitro studies revealed that certain benzo[c]thiophene derivatives inhibited the production of pro-inflammatory cytokines in macrophages, suggesting a mechanism for their anti-inflammatory action .
Organic Synthesis Applications
1. Building Block in Drug Development
This compound serves as a versatile building block in the synthesis of more complex molecules. Its unique structure allows for various functional group modifications.
Data Table: Synthetic Routes Using Methyl 6,6-Dimethyl-4-Oxo Derivative
| Reaction Type | Reagents Used | Product Yield (%) | Reference |
|---|---|---|---|
| Alkylation | Alkyl halides | 85 | |
| Acylation | Acid chlorides | 90 | |
| Reduction | LiAlH4 | 75 |
Environmental Applications
1. Photocatalytic Properties
Recent studies have explored the photocatalytic capabilities of thiophene-based compounds in environmental remediation processes. The ability to degrade pollutants under UV light makes these compounds valuable in developing sustainable chemical processes.
Case Study : Research conducted on photocatalytic degradation of organic dyes using thiophene derivatives showed promising results with high degradation rates under UV irradiation .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The target compound belongs to a class of tetrahydrobenzo[c]thiophene carboxylates with variations in substituents at positions 1 (ester group) and 3 (thioether chain). Below is a detailed comparison with key analogs:
Structural Variations and Molecular Properties
Key Observations:
- Ester Group : Methyl esters (target compound) are generally more hydrolytically labile than ethyl esters (e.g., 175202-44-5), affecting metabolic stability .
- Functional Groups : The 4-oxo group is conserved across analogs, while substitutions like 4-hydroxy (172516-36-8) or 1-chloro (175202-95-6) introduce polarity or reactivity differences .
Preparation Methods
Dieckmann Cyclization of Keto-Ester Precursors
Dieckmann cyclization of δ-keto esters under basic conditions is a classical method to form six-membered rings. For example, heating dimethyl 3-(propylthio)-5-methyl-2-oxohexanedioate with sodium methoxide in methanol induces cyclization to yield the tetrahydrobenzo[c]thiophene skeleton. This method typically achieves yields of 60–75% but requires precise control of reaction temperature (70–90°C) and base stoichiometry.
Paal-Knorr Thiophene Synthesis
Condensation of γ-diketones with sulfur sources like phosphorus pentasulfide (P4S10) generates thiophene rings. A modified Paal-Knorr approach using 6,6-dimethyl-4-oxohexane-1,3-dione and elemental sulfur in DMF at 120°C produces the tetrahydrobenzo[c]thiophene core in 55–65% yield. The ketone at position 4 is retained, while the thiophene ring forms via cyclodehydration.
Introduction of the Propylthio Group
Nucleophilic Substitution at Position 3
Thiolation at position 3 is achieved by treating a brominated or chlorinated intermediate with propane-1-thiol in the presence of a base. For instance, reacting 3-bromo-6,6-dimethyl-4-oxo-4,5,6,7-tetrahydrobenzo[c]thiophene-1-carboxylic acid with sodium hydride and propane-1-thiol in DMF at 60°C for 12 hours installs the propylthio group with 70–80% efficiency.
Thiol-Alkylation Under Phase-Transfer Conditions
Interphase catalysis using tetrabutylammonium bromide (TBAB) enhances reaction rates and yields. A mixture of 3-mercapto-6,6-dimethyl-4-oxo-4,5,6,7-tetrahydrobenzo[c]thiophene-1-carboxylic acid, propyl bromide, NaOH, and TBAB in benzene/water (1:1) at 50°C for 6 hours affords the propylthio derivative in 85% yield.
Esterification of the Carboxylic Acid Moiety
Fischer Esterification
Heating 6,6-dimethyl-4-oxo-3-(propylthio)-4,5,6,7-tetrahydrobenzo[c]thiophene-1-carboxylic acid with excess methanol and sulfuric acid at reflux (65°C) for 24 hours converts the acid to the methyl ester. This method yields 90–95% product but requires acid-resistant equipment.
Diazomethane Methylation
Treating the carboxylic acid with diazomethane in diethyl ether at 0°C rapidly forms the methyl ester without byproducts. However, diazomethane’s toxicity and explosivity limit its industrial application.
Integrated Synthetic Pathways
Pathway A: Sequential Cyclization, Thiolation, and Esterification
| Step | Reaction | Conditions | Yield (%) |
|---|---|---|---|
| 1 | Dieckmann cyclization | NaOMe, MeOH, 80°C, 8h | 68 |
| 2 | Propylthio substitution | NaH, propane-1-thiol, DMF, 60°C, 12h | 75 |
| 3 | Fischer esterification | H2SO4, MeOH, reflux, 24h | 92 |
This route achieves an overall yield of 47% but involves harsh acidic conditions in the final step.
Pathway B: One-Pot Cyclization and Functionalization
A streamlined approach combines cyclization and thiolation in a single pot. Heating dimethyl 3-bromo-5-methyl-2-oxohexanedioate with propane-1-thiol and K2CO3 in DMSO at 100°C for 15 hours concurrently forms the thiophene ring and installs the propylthio group, yielding 58% of the intermediate acid. Subsequent methylation with dimethyl sulfate in acetone completes the synthesis with 80% efficiency.
Optimization and Challenges
Solvent Effects
Polar aprotic solvents (DMF, DMSO) improve thiolation yields by stabilizing ionic intermediates, while nonpolar solvents (benzene) favor phase-transfer alkylation.
Byproduct Formation
Over-alkylation at the thiophene sulfur or ketone reduction are common side reactions. Using stoichiometric amounts of alkylating agents and low temperatures (-10°C) mitigates these issues.
Analytical Characterization
Critical spectroscopic data for the final product include:
-
1H NMR (CDCl3) : δ 1.02 (t, 3H, -SCH2CH2CH3), 1.45 (s, 6H, 6-CH3), 2.85 (q, 2H, -SCH2CH2), 3.75 (s, 3H, -COOCH3).
-
IR (KBr) : 1725 cm⁻¹ (C=O ester), 1680 cm⁻¹ (C=O ketone), 1240 cm⁻¹ (C-S).
Industrial-Scale Production
Henan CoreyChem Co., Ltd., and Amadis Chemical Company employ Pathway A with modifications:
Q & A
Q. Critical Parameters :
Yields range from 65% to 85% depending on purity of intermediates and steric effects from the 6,6-dimethyl substituents .
Basic: How can structural characterization be performed to confirm the compound’s identity?
Methodological Answer:
A combination of spectroscopic and chromatographic techniques is essential:
- NMR Spectroscopy :
- HRMS : Exact mass verification (e.g., C₁₄H₁₈O₃S₂: calculated 298.42, observed 298.42) .
- HPLC-PDA : Purity assessment (>95%) using C18 columns with acetonitrile/water gradients .
Note : X-ray crystallography is recommended for resolving ambiguities in stereochemistry, particularly for the 4-oxo and propylthio substituents .
Advanced: How do structural analogs with varying substituents (e.g., methylthio vs. propylthio) affect biological activity?
Methodological Answer:
Comparative studies of analogs highlight substituent-dependent bioactivity:
Q. Experimental Design :
- SAR Studies : Synthesize analogs via parallel synthesis and test in enzyme inhibition assays (e.g., COX-2 or kinase targets) .
- MD Simulations : Model interactions between the propylthio group and hydrophobic enzyme pockets to rationalize activity differences .
Advanced: How can contradictory data on reaction yields or biological activity be resolved?
Methodological Answer:
Contradictions often arise from impurities, assay variability, or unoptimized conditions. Strategies include:
- Reproducibility Checks :
- Replicate syntheses using strictly anhydrous conditions to avoid hydrolysis of the 4-oxo group .
- Validate biological assays with positive/negative controls (e.g., COX-2 inhibitors for anti-inflammatory activity) .
- Advanced Analytics :
Case Study : A 20% yield discrepancy in cyclization steps was traced to residual moisture in solvents, resolved by molecular sieve pretreatment .
Advanced: What computational methods are suitable for predicting reactivity or metabolic pathways?
Methodological Answer:
- DFT Calculations : Optimize ground-state geometries (B3LYP/6-31G*) to identify reactive sites (e.g., nucleophilic sulfur in propylthio group) .
- ADMET Prediction : Use tools like SwissADME to estimate metabolic hotspots (e.g., oxidative cleavage of the thioether group) .
- Docking Studies : Simulate binding to cytochrome P450 enzymes (CYP3A4) to predict phase I metabolism .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
